molecular formula C14H13N3O4 B14199366 1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine CAS No. 870966-68-0

1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine

Cat. No.: B14199366
CAS No.: 870966-68-0
M. Wt: 287.27 g/mol
InChI Key: IJUCRPUKOUBNDI-UHFFFAOYSA-N
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Description

1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalene core substituted with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine typically involves the nitration of naphthalene followed by the introduction of the pyrrolidine ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to ensure the selective formation of the dinitro derivative. The subsequent step involves the reaction of the dinitronaphthalene with pyrrolidine under basic conditions to form the final product .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography might be employed to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

Uniqueness: 1-(4,8-Dinitronaphthalen-1-yl)pyrrolidine is unique due to the presence of two nitro groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring with the dinitronaphthalene core provides a distinct structural framework that can be exploited for various applications .

Properties

CAS No.

870966-68-0

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

1-(4,8-dinitronaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C14H13N3O4/c18-16(19)11-6-7-12(15-8-1-2-9-15)14-10(11)4-3-5-13(14)17(20)21/h3-7H,1-2,8-9H2

InChI Key

IJUCRPUKOUBNDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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